molecular formula C18H16O6 B12707188 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one CAS No. 56407-04-6

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one

Cat. No.: B12707188
CAS No.: 56407-04-6
M. Wt: 328.3 g/mol
InChI Key: HSSZUNBBDZRWAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromone ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    Mescaline: A naturally occurring compound with methoxy groups at the 3, 4, and 5 positions.

    3,4-Dimethoxycinnamic acid: A compound with similar methoxy substitution patterns.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to its chromone ring system combined with methoxy and hydroxy functional groups. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one, also known as a methoxy-substituted coumarin, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16O6
  • IUPAC Name : this compound
  • CAS Number : 54678443

The structure features a coumarin backbone with methoxy groups that enhance its biological activity. The presence of hydroxyl groups contributes to its potential antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
    Cell LineIC50 (µM)Reference
    MCF-74.33
    A5490.68
  • Case Study : In a study involving the MCF-7 cell line, the compound demonstrated an IC50 value of 4.33 µM, indicating potent anticancer activity. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • Mechanism : It inhibits pro-inflammatory cytokines and reduces nitric oxide production in activated macrophages. This effect is mediated through the suppression of the PI3K/Akt pathway.
    CytokineConcentration (µM)Effect
    IL-632.1Decreased expression
    MCP138.7Decreased expression
  • Research Findings : In vivo studies have shown that treatment with the compound significantly reduced neutrophil infiltration in models of acute inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Activity Against Fungi : The compound has demonstrated antifungal activity against various strains, including Candida species. Its mechanism involves disrupting fungal cell membrane integrity.
    Fungal StrainMinimum Inhibitory Concentration (MIC)
    Candida albicans0.5 µg/mL
    Aspergillus niger1 µg/mL
  • Study Insights : A study reported that the compound exhibited significant antifungal activity with MIC values comparable to standard antifungal agents .

Properties

CAS No.

56407-04-6

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C18H16O6/c1-21-11-5-6-12-14(9-11)24-18(20)16(17(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,19H,1-3H3

InChI Key

HSSZUNBBDZRWAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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